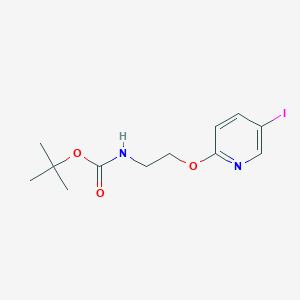

tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(5-iodopyridin-2-yl)oxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)14-6-7-17-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXONHVGLRCGRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Reagents :

-

2-((5-Iodopyridin-2-yl)oxy)ethyl bromide

-

tert-Butyl carbamate

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

-

Reaction Conditions :

-

Mechanism :

The bromide undergoes SN2 displacement by the carbamate’s amine group, facilitated by the base. The reaction proceeds via a transition state where the leaving group (Br⁻) is replaced by the nucleophile (tert-butyl carbamate).

Palladium-Catalyzed Coupling Reactions

Alternative methods employ palladium catalysts to couple iodopyridine derivatives with tert-butyl carbamate precursors. This approach is advantageous for complex substrates.

Procedure

-

Reagents :

-

5-Iodo-2-fluoropyridine

-

tert-Butyl (2-hydroxyethyl)carbamate

-

Pd₂(dba)₃ (palladium catalyst)

-

Cesium carbonate (Cs₂CO₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos ligand)

-

-

Reaction Conditions :

-

Solvent: DMF

-

Temperature: 80°C

-

Time: 12 hours

-

-

Mechanism :

The fluoride group in 5-iodo-2-fluoropyridine is displaced by the hydroxyl group of tert-butyl (2-hydroxyethyl)carbamate, forming the ether linkage. The palladium catalyst facilitates oxidative addition and reductive elimination steps.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency and safety.

Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Base | Cs₂CO₃ | Reduces side reactions |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Catalyst Loading | 2 mol% Pd₂(dba)₃ | Cost-effective and efficient |

Purification and Characterization

Post-synthesis purification is critical due to by-products like unreacted iodide or bromide.

Purification Methods

Analytical Data

-

¹H NMR (CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 3.50–3.70 (m, 4H, CH₂), 6.70 (d, J = 8.5 Hz, 1H, pyridine), 7.90 (d, J = 8.5 Hz, 1H, pyridine).

-

HRMS : m/z 364.18 [M+H]⁺.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple setup, low cost | Requires anhydrous conditions | 72–79 |

| Pd-Catalyzed Coupling | Tolerates sensitive functional groups | High catalyst cost | 79 |

| Continuous Flow | Scalable, consistent output | Initial equipment investment | 80+ |

Challenges and Solutions

-

By-Product Formation : Excess iodide or bromide can lead to di-substituted products. Solution: Use stoichiometric control and excess tert-butyl carbamate.

-

Solubility Issues : DMF is preferred over THF for better dissolution of Cs₂CO₃.

-

Catalyst Deactivation : Ligands like Xantphos stabilize palladium, preventing aggregation.

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodopyridine moiety makes it a candidate for radiolabeling and imaging studies .

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopyridine moiety may play a role in binding to these targets, while the tert-butyl carbamate group could influence the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

- Iodine vs. Other Halogens : The iodine substituent in the target compound increases molecular weight and polarizability compared to chloro or bromo analogues, enhancing its utility in heavy-atom-mediated reactions (e.g., X-ray crystallography or radioisotope labeling) .

- Hydroxy Groups : Compounds with hydroxyl groups (e.g., 3-hydroxypyridinyl derivatives) exhibit stronger hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions .

- Amino Substituents: Amino groups (e.g., 6-aminopyridinyl) enable further functionalization via amide bond formation, making them valuable in peptide synthesis .

Physicochemical and Reactivity Profiles

Biological Activity

tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl carbamate group linked to a 5-iodopyridine moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHINO, with a molecular weight of 364.18 g/mol. Its structure includes a tert-butyl group, an ether linkage, and an iodopyridine ring, which may influence its reactivity and interactions with biological targets.

The precise mechanism of action for this compound is not extensively documented. However, it is hypothesized that the iodopyridine moiety facilitates binding to specific enzymes or receptors, potentially acting as a pharmacophore in drug design. The presence of iodine may also enhance the compound's suitability for radiolabeling applications in imaging studies .

In Vitro Studies

In vitro assays have been conducted on compounds featuring the iodopyridine moiety to assess their biological activity. These studies often employ fluorometric assays to determine IC values against specific targets. For example, inhibitors designed with similar frameworks reported IC values ranging from low micromolar to sub-micromolar concentrations . This indicates that modifications to the pyridine ring can significantly influence biological activity.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals that variations in halogen substitution can affect reactivity and binding affinity:

| Compound Name | Halogen Substituent | IC (μM) | Notes |

|---|---|---|---|

| tert-Butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate | Bromine | TBD | Similar framework |

| tert-Butyl (2-((5-chloropyridin-2-yl)oxy)ethyl)carbamate | Chlorine | TBD | Similar framework |

| tert-Butyl (2-((5-fluoropyridin-2-yl)oxy)ethyl)carbamate | Fluorine | TBD | Similar framework |

| This compound | Iodine | TBD | Unique due to iodine |

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been documented in various research articles. For instance, research into peptidomimetic inhibitors has highlighted how structural modifications can lead to enhanced biological activity against viral targets . These findings underscore the importance of further investigating the biological potential of this compound.

Q & A

Q. How is click chemistry applied to modify this compound?

- Methodological Answer :

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Introduce an alkyne handle via propynyloxy-ethyl spacers. React with azide-functionalized biomolecules (e.g., peptides) for bioconjugation .

- In Vivo Compatibility : Ensure Cu(I) catalysts (e.g., TBTA) are biocompatible. Use low concentrations (<1 mM) to avoid cytotoxicity .

Contradictory Data Analysis

- Hazard Classification : Some SDSs classify the compound as H302 (oral toxicity), while others omit this. Cross-reference regional regulations (e.g., OSHA vs. ECHA) and conduct in-house acute toxicity assays (e.g., LD50 in rodents) .

- Synthetic Yields : Discrepancies in iodination yields (50–85%) may arise from residual moisture. Use molecular sieves or anhydrous solvents for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.